methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amine is then coupled with a pyrrole-2-carboxylate derivative under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate involves its functional groups interacting with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in nucleophilic substitution reactions. The ester group can be hydrolyzed to produce a carboxylic acid, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[(tert-butoxy)carbonyl]amino}propanoate): Similar structure but with a propanoate group instead of a pyrrole ring.
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: Contains a keto group and a pentanoate chain.
3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: Features a bicyclic structure with a Boc-protected amino group.
Uniqueness
Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring and a Boc-protected amino group. This structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8-5-6-13-9(8)10(15)17-4/h5-6,13H,7H2,1-4H3,(H,14,16) |
InChI Key |
PZTRXIOVTPQAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)OC |
Origin of Product |
United States |
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